molecular formula C21H24N2O2 B268357 N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide

Numéro de catalogue B268357
Poids moléculaire: 336.4 g/mol
Clé InChI: SXILZDSVIOQZOK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide, also known as AZD9291, is a third-generation irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed by AstraZeneca and is used to treat non-small cell lung cancer (NSCLC) patients who have developed a specific mutation in their EGFR gene, known as T790M.

Mécanisme D'action

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide irreversibly binds to the mutated form of EGFR, inhibiting its activity and preventing cancer cell growth and proliferation. Unlike other TKIs, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide is selective for the mutated form of EGFR and does not affect the normal, healthy cells.
Biochemical and Physiological Effects:
N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has been shown to inhibit tumor growth and induce tumor regression in preclinical models of NSCLC. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide in lab experiments is its specificity for the mutated form of EGFR, which allows for more accurate and targeted studies. However, one limitation is that N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide is only effective in treating NSCLC patients with the T790M mutation, limiting its applicability in other cancer types.

Orientations Futures

There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide. One area of interest is exploring its efficacy in combination with other treatment modalities, such as chemotherapy or immunotherapy. Additionally, further studies could investigate the potential for N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide to treat other types of cancer that harbor the T790M mutation. Finally, research could focus on developing new and more effective TKIs for the treatment of NSCLC and other cancers.

Méthodes De Synthèse

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide involves several steps, including the reaction of 4-bromoaniline with 1-azepanecarboxylic acid to form 4-(1-azepanylcarbonyl)aniline. This compound is then reacted with 2-chloro-4-methylbenzoic acid to produce N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzoic acid, which is then converted into N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide through a series of reactions.

Applications De Recherche Scientifique

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with the T790M mutation. In a phase I clinical trial, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide demonstrated a response rate of 51% in patients with T790M-positive NSCLC. Additionally, N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide has shown to have a favorable safety profile, with fewer side effects compared to other TKIs.

Propriétés

Nom du produit

N-[4-(1-azepanylcarbonyl)phenyl]-2-methylbenzamide

Formule moléculaire

C21H24N2O2

Poids moléculaire

336.4 g/mol

Nom IUPAC

N-[4-(azepane-1-carbonyl)phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H24N2O2/c1-16-8-4-5-9-19(16)20(24)22-18-12-10-17(11-13-18)21(25)23-14-6-2-3-7-15-23/h4-5,8-13H,2-3,6-7,14-15H2,1H3,(H,22,24)

Clé InChI

SXILZDSVIOQZOK-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

SMILES canonique

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.